Brd4/CK2-IN-1
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Overview
Description
Brd4/CK2-IN-1 is a dual-target inhibitor that effectively targets both bromodomain-containing protein 4 (BRD4) and casein kinase 2 (CK2). This compound has shown significant potential in cancer treatment due to its ability to inhibit these two critical proteins involved in various cellular processes, including gene transcription, cell cycle progression, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Brd4/CK2-IN-1 would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process would be optimized for yield and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
Brd4/CK2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various functionalized derivatives of this compound .
Scientific Research Applications
Brd4/CK2-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of BRD4 and CK2 in various chemical reactions and pathways.
Biology: Employed in cellular studies to understand the role of BRD4 and CK2 in gene transcription, cell cycle regulation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those resistant to other treatments. .
Mechanism of Action
Brd4/CK2-IN-1 exerts its effects by inhibiting the activity of both BRD4 and CK2. BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in gene transcription. CK2 is a serine/threonine kinase involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting these proteins, this compound disrupts critical pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
(+)-JQ1: A well-known inhibitor of BRD4, used extensively in research to study the role of bromodomains in gene transcription.
BRD9 Inhibitors: Compounds that selectively inhibit BRD9, another member of the bromodomain family, with distinct biological effects.
Uniqueness
Brd4/CK2-IN-1 is unique in its dual-target inhibition of both BRD4 and CK2, making it a powerful tool for studying the interplay between these two proteins in various cellular processes. Its ability to target both proteins simultaneously offers a distinct advantage in therapeutic applications, particularly in cancers that involve dysregulation of both BRD4 and CK2 .
Properties
Molecular Formula |
C29H30ClN5O5 |
---|---|
Molecular Weight |
564.0 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-[4-(5,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C29H30ClN5O5/c1-34-10-12-35(13-11-34)24-9-6-19(14-22(24)30)31-26(36)17-40-20-7-4-18(5-8-20)28-32-23-15-21(38-2)16-25(39-3)27(23)29(37)33-28/h4-9,14-16H,10-13,17H2,1-3H3,(H,31,36)(H,32,33,37) |
InChI Key |
UZWCUBDJHDWTFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=NC5=C(C(=CC(=C5)OC)OC)C(=O)N4)Cl |
Origin of Product |
United States |
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